Home > Products > Screening Compounds P26940 > N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide - 1219907-03-5

N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Catalog Number: EVT-3044579
CAS Number: 1219907-03-5
Molecular Formula: C14H13FN2O
Molecular Weight: 244.269
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

  • Compound Description: This compound serves as a potent inhibitor of adenylyl cyclase in Giardia lamblia. [] It acts through a competitive mechanism against the enzyme, similar to the reference compound 2-Hydroxyestradiol. []
  • Relevance: This compound shares the core structure of 1H-pyrrole-2-carboxamide with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. The difference lies in the substituent at the carboxamide nitrogen; a piperidin-4-yl group replaces the cyclopropyl group in the target compound. []

p-nitrophenyl-1H-pyrrole-2-carboxamide (1) and m-nitrophenyl-1H-pyrrole-2-carboxamide (2)

  • Compound Description: These nitrophenyl pyrrolic amide receptors are investigated for their anion recognition abilities, particularly towards F- and H2PO4-. [] Both compounds exhibit a color change upon interaction with these anions in DMSO, suggesting their potential as colorimetric sensors. []
  • Relevance: Both compounds share the 1H-pyrrole-2-carboxamide core structure with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. They differ in the substitution on the carboxamide nitrogen, featuring a p-nitrophenyl or m-nitrophenyl group in contrast to the cyclopropyl and 4-fluorophenyl groups of the target compound. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its 5,3-regioisomer

  • Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid erroneously marketed as AZ-037. [] This compound, along with its regioisomer, feature a pyrazole core, a bioisosteric replacement of the indazole ring found in other synthetic cannabinoids. []
  • Relevance: While both isomers possess structural similarities to N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, including the cyclohexylmethyl and 4-fluorophenyl groups, they differ significantly in their core structure. Instead of a pyrrole ring, these compounds contain a pyrazole ring, placing them in a different chemical class. []

1-benzyl-N-methyl-1H-pyrrole-2-carboxamide

  • Compound Description: This compound has two identified polymorphic forms, both characterized by X-ray crystallography. [] Intermolecular N—H⋯O hydrogen bonds are crucial in forming chain-like structures within the crystal lattice of both polymorphs. []
  • Relevance: This compound shares the 1H-pyrrole-2-carboxamide core with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. Differences arise in the substituents; a benzyl group replaces the 4-fluorophenyl group on the pyrrole ring, and a methyl group replaces the cyclopropyl group on the carboxamide nitrogen in the target compound. []

1-Methyl-N-(2-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}ethyl)-4-nitro-1H-pyrrole-2-carboxamide dimethylformamide disolvate

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals a 1H-pyrrole-2-carboxamide molecule linked to two dimethylformamide solvent molecules. [] The carboxamide molecule itself possesses crystallographic inversion symmetry. []

2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide (ACPHTC) and its Derivatives

  • Compound Description: This study investigated ACPHTC and its derivatives using single-crystal X-ray diffraction, spectroscopic analyses, and computational methods. [] This research focused on understanding their molecular structure, electronic properties, and potential biological activities. []
  • Relevance: Although ACPHTC and its derivatives share the N-cyclopropyl carboxamide moiety with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, they differ significantly in their core structures. The thiophene ring in ACPHTC replaces the pyrrole ring and incorporates additional substituents, differentiating it from the target compound. []
  • Compound Description: The crystal structure of this compound has been determined, highlighting the dihedral angles between the pyrrole ring, ethoxycarbonyl moiety, and fluorophenyl ring. [] Supramolecular aggregation is driven by π–π stacking interactions, N—H⋯O, and C—H⋯O interactions. []

meso-5,5′-Bis[(4-fluorophenyl)diazenyl]-2,2′-(pentane-3,3-diyl)di-1H-pyrrole

  • Compound Description: This compound comprises two independent molecules in its asymmetric unit. [] Each molecule contains two 4-fluorophenyl groups and two pyrrole rings linked by a pentane-3,3-diyl bridge. []

3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives

  • Compound Description: A series of these indole-pyrimidine derivatives were investigated for their antifungal activity using CoMFA and CoMSIA analyses. [] The study aimed to establish quantitative structure-activity relationships to guide the development of new antifungal agents. []
  • Relevance: Although these compounds share the N-cyclopropyl carboxamide moiety with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, the core structure differs significantly. The presence of an indole ring fused with a pyrimidine ring distinguishes these compounds from the target compound, despite sharing a common substituent. []
  • Compound Description: This compound, Atorvastatin Calcium, is a commercially available drug used to inhibit HMG-CoA reductase, thereby lowering cholesterol levels. []
  • Compound Description: These compounds represent a series of synthesized precursors for the production of Atorvastatin Calcium, a drug used to manage cardiovascular diseases. []

Dialkyl 1‐Aryl‐4‐alkoxy‐5‐oxo‐2,5‐dihydro‐1H‐pyrrole‐2,3‐dicarboxylates

  • Compound Description: This group represents a class of compounds synthesized from fluorinated anilines and dialkyl acetylenedicarboxylates. [] These compounds feature a dihydropyrrole ring system with various substituents. []
  • Relevance: Although sharing the pyrrole core with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, these compounds exhibit distinct structural differences. Notably, they possess a dihydropyrrole ring instead of a pyrrole ring and incorporate two carboxylate groups at the 2- and 3-positions, along with an alkoxy group at the 4-position, making them structurally dissimilar to the target compound. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3 kinase, which is a key player in the necroptosis signaling pathway. [] It was identified through structure-based drug design aiming to develop novel inhibitors with improved selectivity profiles. []
  • Relevance: While this compound incorporates a 4-fluorophenyl group similar to N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, the overall structures are distinct. The presence of a dihydropyridine ring linked to a pyrrolo[2,3-b]pyridine moiety, along with a carboxamide group at the 3-position of the dihydropyridine ring, differentiates it significantly from the target compound. []

1-(4-chlorobenzyl)–N–(4–methoxybenzyl)–1H–pyrrole–2–carboxamide hybrid molecules

  • Compound Description: These novel compounds were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. []

Diethyl 5,5′-thiobis[2-amino-4-(4-fluorophenyl)-1-phenyl-1H-pyrrole-3-carboxylate]

  • Compound Description: The crystal structure of this compound reveals a symmetrical molecule with two 4-(4-fluorophenyl)-1-phenyl-1H-pyrrole-3-carboxylate units connected by a thioether linkage. []
  • Relevance: While incorporating the 4-fluorophenyl and pyrrole units present in N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound exhibits significant structural differences. It features a phenyl substituent on the pyrrole nitrogen, a carboxylate group at the 3-position instead of the 2-position, and a thioether bridge linking two pyrrole units, making it distinct from the target compound. []

(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone

  • Compound Description: The crystal structure of this compound highlights the dihedral angle between the pyrrole and benzene rings. [] In the crystal lattice, molecules are linked into inversion dimers via N—H⋯O hydrogen bonds. []
  • Compound Description: This compound is a key intermediate in the synthesis of Atorvastatin, a drug used to lower cholesterol levels. [] It shares several structural similarities with Atorvastatin but lacks the heptanoic acid side chain. []
  • Compound Description: This group refers to different salts, including the N-methylglucamine salt and hemi-magnesium salt, of the active form of Atorvastatin, a drug for cholesterol management. [] These salts are designed to improve the drug's solubility and bioavailability. []
  • Relevance: These salts are derived from the active form of Atorvastatin, which shares several structural similarities with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide but differs in the substituents and the presence of a heptanoic acid side chain. []

N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

  • Compound Description: GNE-A, also known as AR00451896, is a potent and selective MET kinase inhibitor. [] This compound is under development as a potential therapeutic for various human cancers. []

N-{(1-S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1h-pyrazol-5-yl)-2-thiophene carboxamide hydrochloride

  • Compound Description: This compound serves as an enhanced AKT inhibitor and is recognized for its distinct crystalline form. []
  • Relevance: Although this compound shares the presence of a halogenated phenyl ring (3-fluorophenyl) with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, the overall structures are different. The inclusion of a thiophene ring, a pyrazole moiety, and a complex amine substituent on the carboxamide distinguishes this compound from the target compound. []

4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine

  • Compound Description: The crystal structure of this compound reveals a molecule where the pyrrole ring adopts a specific orientation relative to the pyridine and 4-fluorophenyl rings. [] Intermolecular hydrogen bonds involving the pyrrole and pyridine nitrogens contribute to the formation of chains within the crystal lattice. []
  • Compound Description: This series of compounds were synthesized and evaluated for their cytotoxic and antioxidant activities. [] They feature a benzimidazole ring linked to a substituted isoindoline-1,3-dione moiety through a hydrazine carboxamide linker. []
  • Relevance: While incorporating a 4-fluorophenyl group, these compounds differ significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in their core structures. The presence of benzimidazole and isoindoline-1,3-dione rings, along with a hydrazine carboxamide linker, distinguishes them from the target compound. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Compound Description: This compound features a 1,3-thiazolidine ring connected to an indole ring, which is further substituted with a phenyl ring and a carboxamide group. [] The crystal structure provides insights into the conformation and intermolecular interactions of this molecule. []
  • Relevance: Although sharing a carboxamide group with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound exhibits significant structural differences. The presence of an indole ring, a 1,3-thiazolidine ring, and a trifluoromethyl-substituted phenyl group distinguishes it from the target compound. []

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide Form

  • Compound Description: This chiral compound is described in its crystalline form and represents a novel structure. [] Although its specific biological activity is not detailed in the provided abstract, its structural features suggest potential pharmaceutical applications. []
  • Relevance: While containing a cyclopropyl group and a fluorinated pyridine ring, this compound differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in its overall structure. The presence of a pyrazole ring, a pyrrolo[1,2-f][1,2,4]triazine system, and a pyrrolidine ring makes it structurally distinct from the target compound. []

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-ylamino)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide crystalline form

  • Compound Description: This compound, similar to the previous one, is presented in its crystalline form. [] The abstract mentions its potential use in the treatment of cancer and other proliferative diseases. []
  • Relevance: Similar to the previous compound, despite containing a cyclopropyl group and a fluorinated pyridine ring, this compound differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in its core structure. The presence of a pyrazole ring linked to a pyrrolo[1,2-f][1,2,4]triazine system, and a pyrrolidine ring makes it structurally distinct. []

N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide L-malic acid salt

  • Relevance: Despite sharing a substituted pyrrole ring with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound exhibits significant structural differences. The presence of a fluorinated oxindole moiety, a diethylaminoethyl substituent, and the absence of a cyclopropyl group differentiates it from the target compound. []

5-(2-amino-pyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxamides

  • Compound Description: This group represents a class of compounds synthesized through a multi-step process involving coupling, acetylation, cyclization, and condensation reactions. [] They are recognized for their inhibitory activity against Cdc7 or Cdc7/Cdks, making them potentially useful for treating cancers and other proliferation-related disorders. []
  • Relevance: Although sharing the pyrrole-3-carboxamide moiety with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, these compounds differ significantly in their overall structures. The presence of a 2-amino-pyrimidin-4-yl substituent at the 5-position of the pyrrole ring and the absence of a cyclopropyl group differentiate them from the target compound. []

4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one

  • Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques and X-ray crystallography. [] It exhibits moderate inhibitory activity against acetylcholinesterase and α-glucosidase, suggesting potential applications in treating Alzheimer's and diabetic diseases. []
  • Relevance: Despite the presence of a 2-fluorophenyl group, this compound differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in its core structure. The presence of a 1,2,4-triazol-5(4H)-one ring instead of a pyrrole ring makes it structurally distinct. []

[4-(1H-imidazol-1-yl) -2-fluorophenyl]-3- (trifluoromethyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is identified as a potential inhibitor of factor Xa, a key enzyme involved in the coagulation cascade. []
  • Relevance: Although sharing a fluorinated phenyl ring (2-fluorophenyl) with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound's core structure is different. The presence of a pyrazole ring, a trifluoromethyl group, and an imidazole substituent on the phenyl ring distinguishes it from the target compound. []
  • Compound Description: This group encompasses a series of compounds investigated for their inhibitory activity against HMG-CoA reductase. [] The study aimed to explore the structure-activity relationships of these compounds by introducing various substituents on the pyrrole ring. []
  • Relevance: While containing a pyrrole ring, these compounds differ significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide due to the absence of a carboxamide group directly attached to the pyrrole ring. Instead, they incorporate a tetrahydro-4-hydroxy-6-[2-(substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one moiety, making them structurally distinct. []

(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3-diphenyl-1- [(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4- carboxamide

  • Compound Description: This compound is a potent HMG-CoA reductase inhibitor, exhibiting significantly greater potency compared to the fungal metabolite compactin. [] It emerged from a structure-activity relationship study focusing on substituted pyrrole derivatives. []
  • Relevance: Despite sharing a 4-fluorophenyl group and a substituted pyrrole ring with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, this compound exhibits distinct structural features. The presence of a tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl substituent on the pyrrole nitrogen, a phenyl group at the 3-position of the pyrrole, and the absence of a cyclopropyl group on the carboxamide make it structurally different from the target compound. []

N‐((4‐(2‐Cyclopropyl‐6‐(4‐fluorophenyl)imidazo[2,1‐b][1,3,4]thiadiazol‐5‐yl)‐5‐(6‐methyl‐pyridin‐2‐yl)‐1H‐imidazol‐2‐yl)methyl)aniline (21a)

  • Compound Description: Compound 21a is part of a series of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues synthesized and evaluated for their antimicrobial activity. [] It exhibits potent antifungal activity, particularly against Candida albicans, with minimal cytotoxicity and hemolysis. []
  • Relevance: Although incorporating a 4-fluorophenyl and cyclopropyl group, 21a differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide in its overall structure. The presence of two imidazole rings, a thiadiazole ring, and a pyridine ring, along with the absence of a carboxamide group, makes it structurally distinct from the target compound. []

5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

  • Compound Description: This group represents a class of pyrrole derivatives designed and synthesized as potential antimicrobial agents. [] These compounds were synthesized from ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates through a series of reactions including van Leusen's reaction, hydrolysis, and amidation. []
  • Relevance: While sharing the pyrrole-3-carboxamide core with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, these compounds differ significantly in their substituents. Notably, they feature a 1,3-oxazole ring at the 4-position of the pyrrole ring and various substituents on the carboxamide nitrogen, distinguishing them from the target compound. []

1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide and 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

  • Compound Description: These two compounds are part of the 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide series and exhibit high anti-staphylococcus activity. []
  • Relevance: Despite belonging to the same class, these compounds differ from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. They feature a 1,3-oxazole ring at the 4-position of the pyrrole ring and lack the cyclopropyl and 4-fluorophenyl groups. []

5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

  • Compound Description: This compound, also belonging to the 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide series, exhibits significant antifungal activity, particularly against Candida albicans and Aspergillus niger. []
  • Relevance: Although it is a pyrrole-3-carboxamide, this compound differs significantly from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide due to the presence of a 1,3-oxazole ring at the 4-position of the pyrrole, a 4-chlorophenyl group on the carboxamide nitrogen, and the absence of a cyclopropyl group. []

N‐Phenyl‐2‐(phenyliminomethyl)pyrrole‐1‐carboxamide

  • Compound Description: This compound is synthesized from phenyl(1H-pyrrol-2-ylmethylene)amine and phenyl isocyanate using a palladium catalyst. [] Its structure is characterized by an intramolecular hydrogen bond between the amide NH and the imine nitrogen. []

3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives

  • Compound Description: This group represents a series of compounds synthesized and evaluated for their antioxidant and anticancer activities. [, ] They feature a 3-[(4-methoxyphenyl)amino]propanehydrazide core with various substituents, including heterocyclic moieties like thiadiazoles, triazoles, and isoindoline-1,3-diones. [, ]
  • Relevance: Despite their structural diversity, these compounds differ substantially from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide due to the absence of a pyrrole ring and the presence of a hydrazide moiety. [, ]

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

  • Compound Description: These two compounds, belonging to the 3-[(4-methoxyphenyl)amino]propanehydrazide series, exhibit significant antioxidant activity, surpassing ascorbic acid in their radical scavenging abilities. [, ]
  • Relevance: Similar to other compounds in this series, these two compounds lack a pyrrole ring and contain a hydrazide moiety, differentiating them from N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide. [, ]

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound, also part of the 3-[(4-methoxyphenyl)amino]propanehydrazide series, demonstrates potent cytotoxic activity against the glioblastoma U-87 cell line. [, ]
  • Relevance: This compound shares a 4-fluorophenyl group with N-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide but lacks the pyrrole ring and incorporates a triazole ring, a thioethanone moiety, and a methoxyphenyl group, making it structurally distinct. [, ]

Ethyl 4-nitro-1H-pyrrole-2-carboxylate and its Derivatives

  • Compound Description: This group encompasses ethyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives, including ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate. [] These compounds serve as building blocks in the synthesis of DNA minor-groove binders. []

Properties

CAS Number

1219907-03-5

Product Name

N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

IUPAC Name

N-cyclopropyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Molecular Formula

C14H13FN2O

Molecular Weight

244.269

InChI

InChI=1S/C14H13FN2O/c15-11-3-1-9(2-4-11)10-7-13(16-8-10)14(18)17-12-5-6-12/h1-4,7-8,12,16H,5-6H2,(H,17,18)

InChI Key

NANLCXDWEZKNPX-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.